8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its structure features:
- A 3-methyl group at position 3 of the purine core.
- A 7-(3-phenylpropyl) chain extending from position 5.
- An 8-(4-(3-chlorophenyl)piperazin-1-yl) moiety at position 8, incorporating a 3-chlorophenyl-substituted piperazine ring.
The molecular formula is inferred as C₂₄H₂₇ClN₆O₂ (exact mass: 490.18 g/mol), though this requires experimental validation.
Properties
Molecular Formula |
C25H27ClN6O2 |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-6-9-18-7-3-2-4-8-18)24(27-22)31-15-13-30(14-16-31)20-11-5-10-19(26)17-20/h2-5,7-8,10-11,17H,6,9,12-16H2,1H3,(H,28,33,34) |
InChI Key |
LTFOICURDXVTEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl group through a substitution reaction. The purine ring system is then constructed, and the phenylpropyl group is added in the final steps. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as its use as an antidiabetic agent or in cancer treatment.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Piperazine Modifications: The target compound’s 3-chlorophenylpiperazine group is retained in , but substitutes this with an ethylpiperazine, likely reducing affinity for serotonin/dopamine receptors due to the absence of a halogen .
Purine Core Substitutions :
- The 1,3-dimethyl groups in and differ from the target’s 3-methyl group, which may alter steric hindrance at receptor binding sites.
Pharmacological Implications :
- Compounds with 3-chlorophenylpiperazine (e.g., ) are often associated with 5-HT₁A/D₂ receptor modulation, as seen in spirodecane derivatives .
- The 7-(3-phenylpropyl) chain in the target compound is unique among analogs and may extend its half-life due to increased hydrophobic interactions.
Research Findings and Inferences
- Receptor Binding: Analogs like demonstrated nanomolar affinity for 5-HT₁A and D₂ receptors, suggesting the target compound may share similar activity due to its conserved 3-chlorophenylpiperazine group .
- Metabolic Stability : The elongated 7-(3-phenylpropyl) chain in the target compound could improve metabolic stability compared to , which has a shorter substituent.
- Synthetic Accessibility : The ethylpiperazine variant is commercially cataloged, indicating easier synthesis, whereas the target’s complex substitution pattern may require multi-step protocols.
Biological Activity
The compound 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione , also known as C692-0432, is a complex organic molecule with potential therapeutic applications. Its structure incorporates a purine core, which is fundamental in various biological processes, and a piperazine ring that may interact with key biological targets.
- Molecular Formula : C26H29ClN6O2
- Molecular Weight : 493.01 g/mol
- LogP : 4.230 (indicating lipophilicity)
- Water Solubility : LogSw = -4.43
- pKa Values : pKa (acid) = 9.35; pKa (base) = 5.02
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:
- Serotonergic Activity : The piperazine moiety suggests potential interactions with serotonin receptors, acting as an antagonist that could modulate mood and anxiety disorders.
- Ion Channel Modulation : Its structure indicates possible effects on ion channels and G protein-coupled receptors (GPCRs), which are critical in cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that derivatives of purine compounds can exhibit diverse biological activities, including:
- Antidepressant Effects : Preliminary studies have shown that related compounds may possess antidepressant-like properties in animal models, suggesting potential for mood modulation .
- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, indicating a possible role in treating anxiety disorders .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the purine ring influences the biological activity:
- Chlorophenyl Group : Enhances binding affinity to serotonin receptors.
- Piperazine Ring : Facilitates interaction with neurotransmitter systems.
Case Studies
- Pharmacological Evaluation in Rats :
-
In Vitro Studies :
- Research involving cell lines has shown that the compound can affect cellular metabolism and signaling pathways, supporting its potential as a therapeutic agent in various conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
